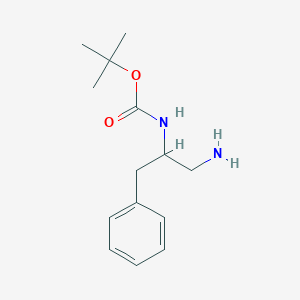
2-(Boc-amino)-3-phénylpropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-3-phenylpropylamine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Boc-amino)-3-phenylpropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-3-phenylpropylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protection BOC des amines
Le groupe BOC dans « 2-(Boc-amino)-3-phénylpropylamine » indique qu'il peut être utilisé dans la protection BOC des amines . Il s'agit d'une étape cruciale dans de nombreuses applications synthétiques, en particulier dans la synthèse de molécules biologiquement actives . Le groupe BOC peut protéger la fonctionnalité amine pendant les réactions, et peut être éliminé par la suite sans affecter le reste de la molécule .
Intermédiaire dans la recherche pharmaceutique
Des composés similaires à « this compound », tels que « (S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt », sont utilisés comme intermédiaires dans la recherche pharmaceutique . Ils peuvent être utilisés dans la synthèse de divers composés pharmaceutiques .
Réaction de Suzuki
« 2-(Boc-amino)éthanol », un composé lié à « this compound », est utilisé dans la réaction de Suzuki . La réaction de Suzuki est un type de réaction de couplage croisé, utilisé pour former des liaisons carbone-carbone . Il est possible que « this compound » puisse être utilisé de manière similaire.
Synthèse de molécules biologiquement actives
Les composés carbamates ou amines BOC contenant de l'azote sont fréquemment rencontrés dans les molécules pharmaceutiques et biologiquement actives en synthèse organique . « this compound » pourrait potentiellement être utilisé dans la synthèse de ces types de molécules .
Chimie verte
La protection BOC des amines utilisant « this compound » peut être réalisée en milieu sans catalyseur et sans solvant<a aria-label="1: 5. Chimie verte" data-citationid="087a91e6-86f6-9c61-4a3c-1ef68982dcd1-30" h="ID=
Mécanisme D'action
Target of Action
It’s known that boc-protected amines are widely used in organic synthesis, particularly in peptide chemistry . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of amino acids and peptides .
Mode of Action
The Boc group in 2-(Boc-amino)-3-phenylpropylamine acts as a protective group for the amine functionality . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Boc-protected amines play a crucial role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the stability of the boc group contributes to the overall stability of the compound .
Result of Action
The result of the action of 2-(Boc-amino)-3-phenylpropylamine is the formation of Boc-protected amines and amino acids . These compounds are crucial in peptide synthesis, as they can be easily converted into free amines . The Boc group also provides resistance to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Action Environment
The action of 2-(Boc-amino)-3-phenylpropylamine can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but it can be cleaved under anhydrous acidic conditions . The stability of the Boc group also contributes to the overall stability of the compound, making it resistant to various environmental factors .
Safety and Hazards
Orientations Futures
The Boc group continues to play an important role in the field of peptide synthesis . More recently, the preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that compounds like 2-(Boc-amino)-3-phenylpropylamine will continue to be relevant in future research and applications.
Analyse Biochimique
Biochemical Properties
The Boc group in 2-(Boc-amino)-3-phenylpropylamine plays a pivotal role in the synthesis of multifunctional targets . It is stable towards most nucleophiles and bases . This stability allows 2-(Boc-amino)-3-phenylpropylamine to interact with various enzymes, proteins, and other biomolecules without losing its integrity .
Molecular Mechanism
The molecular mechanism of action of 2-(Boc-amino)-3-phenylpropylamine is largely dependent on its interactions with other molecules. The Boc group can be cleaved by mild acidolysis, allowing the amine group to participate in further reactions .
Metabolic Pathways
Boc-protected amines can participate in a variety of biochemical reactions, suggesting that 2-(Boc-amino)-3-phenylpropylamine could potentially interact with various enzymes and cofactors .
Subcellular Localization
The presence of the Boc group could potentially influence its localization within the cell .
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465158 |
Source


|
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222902-68-2 |
Source


|
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)


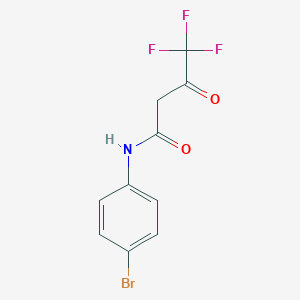
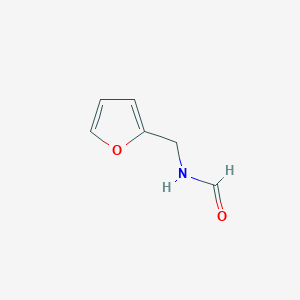
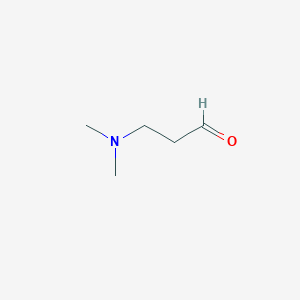
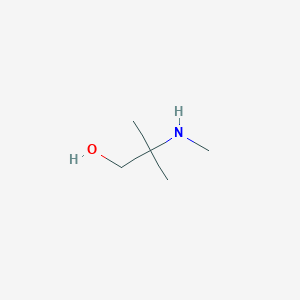


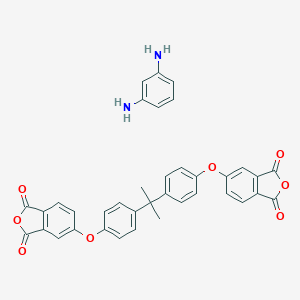
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)
